2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a dihydropyridinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursorsThe final step involves the acylation of the intermediate with 2,4-dimethoxyphenyl acetic acid under specific reaction conditions, such as the use of a dehydrating agent like POCl3 or P2O5 .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O5/c1-31-17-8-9-18(19(11-17)32-2)25-20(29)13-28-12-15(5-10-21(28)30)23-26-22(27-33-23)14-3-6-16(24)7-4-14/h3-12H,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKBUNGOQKJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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